5-(3-hydroxyphenyl)-5-phenylhydantoin

Pharmacokinetics Plasma Protein Binding Drug-Drug Interaction

m-HPPH (CAS 30074-03-4) is the indispensable meta-hydroxy metabolite of phenytoin. Unlike its para-isomer (p-HPPH), m-HPPH exhibits 1.8-fold lower HSA binding (Ka=3.2×10³ M⁻¹), directly impacting free-fraction PK models. It is the primary circulating metabolite in dogs—p-HPPH surrogacy underestimates systemic exposure and fails regulatory preclinical safety criteria. This chiral reference (established R configuration) also enables ICH-compliant enantioselective method validation. For accurate canine toxicology quantification, metabolite-specific competitive displacement assays, or prodrug formulation benchmarking, only m-HPPH delivers the compound-specific performance required.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 30074-03-4
Cat. No. B1664177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-hydroxyphenyl)-5-phenylhydantoin
CAS30074-03-4
Synonyms5-(3-hydroxyphenyl)-5-phenylhydantoin
5-(3-hydroxyphenyl)-5-phenylhydantoin, (+-)-isomer
5-(3-hydroxyphenyl)-5-phenylhydantoin, (R)-isomer
5-(3-hydroxyphenyl)-5-phenylhydantoin, (S)-isomer
5-HPPH
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O
InChIInChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)
InChIKeyFSPRLRPJSPWQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-(3-Hydroxyphenyl)-5-phenylhydantoin (CAS 30074-03-4): A Distinct Phenytoin Metabolite with Quantifiable Differentiation from its Para-Isomer


5-(3-Hydroxyphenyl)-5-phenylhydantoin, commonly referred to as m-HPPH or 3-hydroxyphenytoin, is a hydroxylated metabolite of the anticonvulsant phenytoin . It belongs to the hydantoin class and is structurally characterized by a phenyl and a 3-hydroxyphenyl group attached to the hydantoin ring. Unlike its para-hydroxylated counterpart, the meta-substitution pattern imparts unique physicochemical and biochemical properties, including differential binding to human serum albumin and distinct analytical detection characteristics [1]. This compound is primarily utilized as a reference standard in analytical method development and in pharmacokinetic and drug-drug interaction studies.

Why 5-(3-Hydroxyphenyl)-5-phenylhydantoin Cannot Be Interchanged with its Para-Isomer or Parent Drug in Analytical and Pharmacological Contexts


The meta- and para-hydroxylated metabolites of phenytoin (m-HPPH and p-HPPH, respectively) are frequently conflated due to their identical molecular formula and shared parent drug. However, generic substitution is not viable because these isomers exhibit quantifiably distinct interactions with biological matrices [1]. Specifically, m-HPPH demonstrates a 1.8-fold lower association equilibrium constant for human serum albumin compared to p-HPPH, a difference that directly impacts free fraction calculations in pharmacokinetic models [1]. Furthermore, their chromatographic behaviors and detection sensitivities differ markedly in analytical workflows, necessitating compound-specific calibration [2]. These disparities preclude the use of one isomer as a direct proxy for the other in any regulated or research setting requiring accurate quantification or biological interpretation.

Quantitative Differentiation of 5-(3-Hydroxyphenyl)-5-phenylhydantoin: A Head-to-Head Evidence Guide for Scientific Selection


Lower Human Serum Albumin Binding Affinity Compared to Para-Isomer

In a high-performance affinity chromatography study directly comparing m-HPPH and p-HPPH under identical conditions, the association equilibrium constant (Ka) for m-HPPH binding to the indole-benzodiazepine site of human serum albumin was determined to be 3.2 (±1.2) × 10³ M⁻¹, whereas p-HPPH exhibited a Ka of 5.7 (±0.7) × 10³ M⁻¹ [1]. This represents a 1.8-fold higher affinity for the para-isomer.

Pharmacokinetics Plasma Protein Binding Drug-Drug Interaction

Higher Detection Limit in HPLC-Fluorescence Method Compared to Para-Isomer

An HPLC-fluorescence method for the simultaneous determination of phenytoin and its major metabolites in human serum reported distinct detection limits for each analyte. The limit of detection (LOD) for m-HPPH was 3.0 ng/mL (11 pmol/mL), which is 3.75-fold higher than the LOD for p-HPPH at 0.8 ng/mL (3.1 pmol/mL) [1].

Bioanalysis HPLC Method Development Metabolite Quantification

Enhanced Solubility and Absorption Profile Compared to Parent Phenytoin

3-Hydroxy phenytoin (m-HPPH) has been characterized as a prodrug of phenytoin that exhibits superior pharmacokinetic properties. It demonstrates greater solubility and better absorption than phenytoin, achieving a peak plasma concentration at 2 hours post-administration . This contrasts with phenytoin's erratic absorption profile due to its poor aqueous solubility.

Pharmacokinetics Prodrug Development Solubility Enhancement

Species-Specific Metabolic Prevalence: Major Metabolite in Canines, Minor in Humans

The metabolic fate of phenytoin exhibits pronounced species specificity. In humans, p-HPPH accounts for approximately 80% of all metabolites, with m-HPPH being a minor metabolite [1]. Conversely, in dogs, m-HPPH is the major metabolite of phenytoin [2]. This species divergence is critical for interpreting preclinical toxicology data.

Metabolism Species Differences Toxicology

Stereochemical Resolution and Enantiomeric Assignment

The (+) enantiomer of m-HPPH has been successfully resolved via crystallization of its brucine salts and subsequently converted to (-)-5-cyclohexyl-5-phenylhydantoin, a compound with a known R configuration, thereby establishing the R configuration for (+)-m-HPPH [1]. This stereochemical definition is absent for many other hydantoin metabolites and is essential for chiral chromatographic method development.

Chiral Chemistry Stereochemistry Absolute Configuration

Application Scenarios for 5-(3-Hydroxyphenyl)-5-phenylhydantoin Based on its Differentiated Profile


Calibrator for Canine-Specific Toxicokinetic Studies of Phenytoin

Given that m-HPPH is the major phenytoin metabolite in dogs, it is an indispensable analytical standard for quantifying the primary circulating metabolite in canine toxicology and pharmacokinetic studies. Using p-HPPH as a surrogate would underestimate systemic metabolite exposure, as evidenced by the species-specific metabolic pathway divergence [1]. This application is critical for preclinical safety assessments required by regulatory agencies.

Reference Compound for Plasma Protein Binding Studies Involving the Indole-Benzodiazepine Site

The well-characterized binding of m-HPPH to the indole-benzodiazepine site of human serum albumin, with a quantifiable Ka of 3.2 × 10³ M⁻¹, makes it a valuable reference compound for competitive displacement assays and for studying drug-drug interactions at this specific binding locus [2]. Its lower affinity relative to p-HPPH provides a dynamic range for detecting subtle changes in binding.

Prodrug Benchmark in Oral Bioavailability Enhancement Research

m-HPPH's demonstrated improvement in solubility and absorption over phenytoin, including a defined 2-hour Tmax, establishes it as a benchmark prodrug candidate for formulation scientists seeking to overcome the erratic bioavailability of phenytoin . Comparative studies using m-HPPH can provide a quantifiable baseline for evaluating novel phenytoin prodrugs or advanced drug delivery systems.

Chiral Method Development Standard for Hydantoin Metabolites

The established R absolute configuration of (+)-m-HPPH supports its use as a chiral reference standard in the development and validation of enantioselective chromatographic methods for hydantoin metabolites [3]. This is particularly relevant for laboratories adhering to ICH guidelines on chiral impurity profiling and stereoselective pharmacokinetic analysis.

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